MOBT was found to alleviate pulmonary fibrosis in a bleomycin-induced mouse model and a transforming growth factor-β1 (TGF-β1) induced cell model []. Mechanistically, MOBT inhibits the transcription of long non-coding RNA ITPF (lncITPF) by preventing the translocation of phosphorylated Smad2/3 (p-Smad2/3) from the cytoplasm to the nucleus []. This, in turn, reduces the formation of the lncITPF–hnRNP L complex, which is involved in the alternative splicing of myocyte enhancer factor 2C (MEF2c) []. Ultimately, MOBT downregulates MEF2c expression and its downstream target genes, including TAGLN2 and FMN1, leading to the alleviation of pulmonary fibrosis [].
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5